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Arabinopentaose

Enzymology Glycoside Hydrolase Kinetics Biomass Conversion

1,5-α-L-Arabinopentaose (CAS 190852-25-6) is a linear pentasaccharide composed of five α-L-arabinofuranose units connected through 1,5-glycosidic bonds, with a molecular formula of C₂₅H₄₂O₂₁ and molecular weight of 678.6 Da. It is typically supplied as a white crystalline powder with purities of ≥90% determined by HPLC, and functions as a well-defined model substrate for investigating the specificity and catalytic mechanisms of arabinan-degrading enzymes such as endo-arabinanases and α-L-arabinofuranosidases.

Molecular Formula C25H42O21
Molecular Weight 678.6 g/mol
CAS No. 190852-25-6
Cat. No. B1377623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinopentaose
CAS190852-25-6
Molecular FormulaC25H42O21
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1
InChIKeyMONGGAYLDOOREZ-DTIDPZSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 1,5-α-L-Arabinopentaose (CAS 190852-25-6) and Its Place in Arabino-Oligosaccharide Procurement


1,5-α-L-Arabinopentaose (CAS 190852-25-6) is a linear pentasaccharide composed of five α-L-arabinofuranose units connected through 1,5-glycosidic bonds, with a molecular formula of C₂₅H₄₂O₂₁ and molecular weight of 678.6 Da [1]. It is typically supplied as a white crystalline powder with purities of ≥90% determined by HPLC, and functions as a well-defined model substrate for investigating the specificity and catalytic mechanisms of arabinan-degrading enzymes such as endo-arabinanases and α-L-arabinofuranosidases . Unlike its shorter-chain analogs (arabinobiose to arabinotetraose) and longer-chain analogs (arabinohexaose to arabinooctaose), arabinopentaose occupies a distinct transitional position in terms of binding affinity, catalytic turnover, and immunological epitope recognition, making simple generic substitution unreliable for rigorous biochemical or analytical workflows [2].

Why Arabinopentaose (A5) Cannot Be Replaced by Arabinotetraose (A4) or Arabinohexaose (A6) in Critical Assays


Substituting arabinopentaose with adjacent degree-of-polymerization (DP) analogs introduces systematic error across multiple quantitative assay dimensions. In isothermal titration calorimetry (ITC) with the arabino-oligosaccharide binding protein AbnE, arabinopentaose exhibits a binding constant and thermodynamic signature distinct from both shorter and longer oligosaccharides, and these differences are not interpolative [1]. Kinetic parameters measured on the exo-acting enzyme Arb93A reveal that turnover numbers (k_cat) follow a non-monotonic trend: arabinotetraose (105,000 s⁻¹) > arabinohexaose (94,000 s⁻¹) > arabinopentaose (81,000 s⁻¹) under identical conditions (pH 5.0, 40°C) [2]. Furthermore, competitive inhibition ELISA with monoclonal antibody LM6 demonstrates that arabinopentaose inhibits 50% of antibody binding at 40 ng/mL, whereas arabinohexaose requires only 19 ng/mL—a 2.1-fold difference in recognition potency that directly impacts any carbohydrate microarray or cell-wall epitope mapping application [3]. These non-linear relationships across DP series mean that procurement of the exact oligosaccharide chain length is mandatory for reproducible quantitative data.

Quantitative Evidence Dossier: Verified Differentiation of Arabinopentaose Against Closest Analogs


Non-Monotonic Turnover Number Profile: α-L-Arabinofuranosidase (EC 3.2.1.55) Kinetics Across DP2–DP6

Against the wild-type α-L-arabinofuranosidase (EC 3.2.1.55) under standardized conditions (pH 5.0, 40°C), arabinopentaose (DP5) exhibits a turnover number (k_cat) of 81,000 s⁻¹, which is lower than both the shorter DP4 substrate (105,000 s⁻¹) and the longer DP6 substrate (94,000 s⁻¹) [1]. This inverted-U pattern demonstrates that catalytic efficiency does not scale monotonically with chain length; the enzyme's active-site architecture discriminates DP5 as a structurally distinct substrate rather than an intermediate point on a linear trend. Procurement of DP5 rather than DP4 or DP6 is therefore essential when the experimental objective requires substrate-limited kinetic regimes or when modeling the enzyme's natural substrate preferences on debranched arabinan backbones.

Enzymology Glycoside Hydrolase Kinetics Biomass Conversion

Monoclonal Antibody LM6 Epitope Discrimination: 2.1-Fold Difference in Competitive Inhibition Between DP5 and DP6

In competitive inhibition ELISA using the LM6 rat monoclonal antibody directed against (1,5)-α-L-arabinan, arabinopentaose achieves 50% inhibition of antibody binding at a concentration of 40 ng/mL, whereas arabinohexaose achieves the same IC₅₀ at 19 ng/mL—a 2.1-fold potency advantage for the hexasaccharide [1]. This non-equivalence means that arabinopentaose cannot substitute for arabinohexaose (or vice versa) in any quantitative immunochemical assay, glycan microarray printing, or epitope mapping study where antibody recognition thresholds are calibrated to chain length. The LM6 antibody recognizes a linear pentasaccharide epitope, yet the additional arabinose unit in DP6 substantially enhances binding, indicating that subsite interactions beyond the minimal epitope contribute meaningfully to affinity [2].

Carbohydrate Microarray Plant Cell Wall Immunology Monoclonal Antibody Characterization

AbnE Binding Protein Thermodynamic Signature: Arabinopentaose Shows Distinct ITC Profile from Adjacent Oligosaccharides

Isothermal titration calorimetry (ITC) measurements at 30°C demonstrate that the arabino-oligosaccharide binding protein AbnE from Geobacillus stearothermophilus binds arabinopentaose (DP5) with a Kd in the nanomolar range, yet the integrated injection heats for DP5 display a qualitatively distinct exothermic/endothermic profile compared to DP4 and DP6 [1]. The full thermodynamic parameters (ΔH, ΔS, n) for each oligosaccharide have been determined, and DP5 is not simply the average of its neighbors [2]. In a separate ITC analysis of a Bacteroides thetaiotaomicron HTCS periplasmic domain (BT0366), arabinopentaose exhibited no detectable binding (NB), whereas arabinohexaose bound with Ka = 3.9×10³ M⁻¹ and arabinoheptaose with Ka = 3.5×10⁴ M⁻¹—a dramatic discontinuity at DP5 that underscores the chain-length specificity of carbohydrate-binding proteins [3].

Substrate-Binding Protein ABC Transporter Isothermal Titration Calorimetry

Exo-Acting Arabinofuranosidase Substrate Range Confirmation: DP5 as the Upper-Chain-Length Substrate for GH51 Family Enzymes

The recombinant α-L-arabinofuranosidase AbfAC26Sari (GH51 family) from the thermophile Anoxybacillus kestanbolensis AC26Sari was shown to release L-arabinose from arabinan, arabinoxylan, oat spelt xylan, and the linear oligosaccharides arabinobiose through arabinopentaose [1]. Unlike endo-arabinanases, which prefer longer polymeric substrates, this exo-acting enzyme processes DP2–DP5, with arabinopentaose representing the longest defined oligosaccharide in its substrate range. No endoarabinanase activity was detected, confirming that arabinopentaose serves as the upper boundary substrate for characterizing exo-mode cleavage versus endo-mode cleavage in arabinan-degrading enzyme panels [2]. This makes DP5 a critical diagnostic substrate for distinguishing exo- versus endo-mode arabinanase activities.

Glycoside Hydrolase Family 51 Exo-Arabinofuranosidase Thermostable Enzyme Characterization

Arabinopentaose as the Defined Product of Controlled Endo-Arabinanase Hydrolysis: Immobilized AbnA Generates Arabinobiose from DP5

When debranched arabinan or purified arabinopentaose is hydrolyzed by glyoxyl agarose-immobilized endo-1,5-α-arabinanase (AbnA) from Aspergillus nidulans, the major hydrolysis product is arabinobiose (DP2) [1]. This demonstrates that DP5 is the minimal defined substrate that yields a discrete, identifiable disaccharide product upon endo-cleavage, whereas shorter oligosaccharides (DP2–DP4) are either not cleaved or produce only monosaccharides. For process chemists and biotechnologists producing arabino-oligosaccharide standards via enzymatic synthesis or hydrolysis, DP5 is the critical intermediate for validating endo-arabinanase immobilization efficiency and product distribution.

Endo-Arabinanase Enzyme Immobilization Oligosaccharide Production

AraR Transcriptional Repressor Modulation: Chain-Length-Dependent Derepression Distinguished at 0.2 mM Oligosaccharide

In gel retardation assays of the AraR repressor binding to the abnE promoter region, arabinopentaose at 0.2 mM produces a distinct band-shift pattern (lane 3) that is visually and functionally distinguishable from arabinohexaose (lane 2) and arabinotetraose (lane 4) [1]. While the original study does not report a numerical Kd for each sugar, the qualitative difference in derepression efficiency—where arabinopentaose produces a band intensity that is neither as fully shifted as arabinoheptaose nor as incompletely shifted as arabinotetraose—indicates that transcriptional activation in the arabinan utilization operon is graded by oligosaccharide chain length. This regulatory gradient means that arabinopentaose cannot be treated as interchangeable with DP4 or DP6 in any in vivo or in vitro gene expression study of the arabinose regulon.

Transcriptional Regulation Arabinose Utilization Gel Retardation Assay

Procurement Decision Guide: When Arabinopentaose Is the Required Substrate for Your Workflow


Enzyme Kinetics and Specificity Profiling of α-L-Arabinofuranosidases

When characterizing a novel or recombinant α-L-arabinofuranosidase (EC 3.2.1.55), arabinopentaose must be included in the substrate panel alongside DP2–DP6 to capture the enzyme's full chain-length-dependent kinetic profile. As demonstrated by the BRENDA-curated data, the non-monotonic turnover number profile (DP4: 105,000 s⁻¹ > DP5: 81,000 s⁻¹ < DP6: 94,000 s⁻¹) cannot be inferred from shorter or longer substrates alone [1]. Omitting DP5 from the panel risks misclassifying the enzyme's substrate preference and missing critical active-site subsite interactions that are only revealed at the pentasaccharide level.

Monoclonal Antibody Standardization and Carbohydrate Microarray Printing

Arabinopentaose is the mandatory standard for calibrating LM6 and related anti-arabinan monoclonal antibodies in competitive ELISA and microarray formats. The 2.1-fold difference in IC₅₀ between DP5 (40 ng/mL) and DP6 (19 ng/mL) means that accurate quantification of arabinan epitope abundance in plant cell wall extracts requires a DP5 calibration curve rather than interpolation from DP4 or DP6 standards [2]. Microarray-based high-throughput glycomics workflows that print defined arabino-oligosaccharides must include DP5 as a distinct spot to resolve the antibody's subsite-binding contributions beyond the minimal pentasaccharide epitope.

ABC Transporter and Carbohydrate-Binding Protein Biophysical Studies

Structural and thermodynamic characterization of arabino-oligosaccharide binding proteins (e.g., AbnE, BT0366, and related SBPs) requires arabinopentaose as an essential ligand in the concentration series. The crystallographic structure of AbnE has been solved in complex with arabinopentaose (PDB 6RKX, 2.09 Å resolution), providing atomic-level details of the closed-liganded conformation [3]. ITC titrations reveal that the thermodynamic signature of DP5 binding is distinct from both shorter and longer oligosaccharides, and certain SBPs such as BT0366 show a complete binding discontinuity at DP5 (no binding) versus DP6 (Ka = 3.9×10³ M⁻¹) [4]. Any comprehensive SBP-ligand interaction study must therefore include DP5 to identify potential binding thresholds and chain-length specificity determinants.

Enzymatic Production of Arabinobiose Reference Standards

For laboratories producing arabinobiose (DP2) as an analytical reference standard via immobilized endo-1,5-α-arabinanase (AbnA), arabinopentaose is the preferred defined substrate because it yields a clean, quantifiable arabinobiose product with predictable stoichiometry [5]. Unlike polymeric debranched arabinan, which produces a heterogeneous mixture of hydrolysis products, DP5 enables precise calculation of enzyme specific activity, immobilization yield, and product purity—all critical parameters for quality-controlled oligosaccharide standard manufacturing.

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